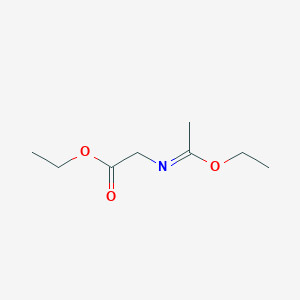
1-Benzyl-4-(dimethylamino)piperidin
Übersicht
Beschreibung
1-Benzyl-4-(dimethylamino)piperidine, also known as BDP, is a cyclic amine that has a wide range of applications in synthetic organic chemistry. It is widely used as a catalyst, reagent, and intermediate in the synthesis of various compounds and has been used in the synthesis of pharmaceuticals, agrochemicals, and other industrial chemicals. BDP is also used in the synthesis of peptides, peptidomimetics, and other peptide-like compounds. BDP has a unique structure that allows for a variety of different reactions to be carried out in a single step, making it a highly efficient and versatile reagent.
Wissenschaftliche Forschungsanwendungen
Rolle in der Arzneimittelentwicklung
Piperidine, einschließlich „1-Benzyl-4-(dimethylamino)piperidin“, gehören zu den wichtigsten synthetischen Fragmenten für die Entwicklung von Medikamenten . Sie spielen eine bedeutende Rolle in der pharmazeutischen Industrie . Ihre Derivate sind in mehr als zwanzig Klassen von Arzneimitteln sowie in Alkaloiden enthalten .
Bildung verschiedener Piperidinderivate
“this compound” kann an intra- und intermolekularen Reaktionen beteiligt sein, die zur Bildung verschiedener Piperidinderivate führen: substituierte Piperidine, Spiropiperidine, kondensierte Piperidine und Piperidinone .
Antikrebsanwendungen
Piperidinderivate, einschließlich „this compound“, werden als Antikrebsmittel eingesetzt . Sie haben vielversprechende Ergebnisse bei der Behandlung verschiedener Krebsarten gezeigt .
Antimikrobielle und Antimykotische Anwendungen
Piperidinderivate werden auch als antimikrobielle und antimykotische Mittel eingesetzt . Sie waren wirksam bei der Behandlung verschiedener mikrobieller und Pilzinfektionen .
Analgetische und Entzündungshemmende Anwendungen
“this compound” und seine Derivate wurden als analgetische und entzündungshemmende Mittel eingesetzt . Sie haben signifikante Ergebnisse bei der Reduzierung von Schmerzen und Entzündungen gezeigt .
Antipsychotische Anwendungen
Piperidinderivate werden als Antipsychotika eingesetzt . Sie waren wirksam bei der Behandlung verschiedener psychiatrischer Erkrankungen .
Modulation von N-Methyl-D-Aspartat-Rezeptoren
“this compound” weist molekulare Merkmale auf, die mit der Polyaminmodulation von N-Methyl-D-Aspartat-Rezeptoren verbunden sind . Diese Modulation kann verschiedene therapeutische Implikationen haben .
Reduzierung der Auswirkungen von Alkoholabhängigkeit
“this compound” wird als Mechanismus zur Reduzierung der Auswirkungen von Alkoholabhängigkeit eingesetzt . Es kann möglicherweise bei der Behandlung von Alkoholabhängigkeit helfen .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The binding sites of similar compounds have been studied, providing insights into their high potency in inhibiting acetylcholinesterase . These findings could guide the design of improved acetylcholinesterase inhibitors, potentially leading to new therapeutics for conditions like Alzheimer’s disease .
Relevant Papers The search results included several peer-reviewed papers related to 1-Benzyl-4-(dimethylamino)piperidine . These papers could provide further insights into the properties and potential applications of this compound.
Biochemische Analyse
Biochemical Properties
1-Benzyl-4-(dimethylamino)piperidine plays a significant role in biochemical reactions, particularly as a monoamine releasing agent. It has been shown to selectively release dopamine, norepinephrine, and serotonin, with a higher efficacy for norepinephrine . The compound interacts with various enzymes and proteins, including monoamine oxidase, which is responsible for the breakdown of monoamines. The interaction with monoamine oxidase leads to an increase in the levels of dopamine and norepinephrine in the synaptic cleft, enhancing neurotransmission.
Cellular Effects
1-Benzyl-4-(dimethylamino)piperidine affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to activate the cAMP signaling pathway, leading to increased intracellular cAMP levels . This activation results in the phosphorylation of protein kinase A, which subsequently affects gene expression and cellular metabolism. Additionally, 1-Benzyl-4-(dimethylamino)piperidine has been observed to induce changes in the expression of genes involved in neurotransmitter synthesis and release.
Molecular Mechanism
The molecular mechanism of 1-Benzyl-4-(dimethylamino)piperidine involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to monoamine transporters, inhibiting the reuptake of dopamine, norepinephrine, and serotonin . This inhibition leads to an accumulation of these neurotransmitters in the synaptic cleft, enhancing their signaling. Furthermore, 1-Benzyl-4-(dimethylamino)piperidine has been shown to inhibit monoamine oxidase, preventing the breakdown of monoamines and prolonging their effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Benzyl-4-(dimethylamino)piperidine change over time. The compound is relatively stable at room temperature but can degrade under certain conditions . Long-term exposure to 1-Benzyl-4-(dimethylamino)piperidine has been observed to cause alterations in cellular function, including changes in neurotransmitter levels and gene expression. In vitro and in vivo studies have shown that the compound’s effects can persist for several hours, with a gradual decline in activity over time.
Dosage Effects in Animal Models
The effects of 1-Benzyl-4-(dimethylamino)piperidine vary with different dosages in animal models. At low doses, the compound has been shown to enhance cognitive function and increase locomotor activity . At high doses, it can cause toxic effects, including neurotoxicity and behavioral changes. Threshold effects have been observed, with a narrow therapeutic window between beneficial and adverse effects. It is crucial to carefully monitor the dosage to avoid potential toxicity.
Metabolic Pathways
1-Benzyl-4-(dimethylamino)piperidine is involved in several metabolic pathways, including those related to monoamine metabolism. The compound interacts with enzymes such as monoamine oxidase and catechol-O-methyltransferase, which are involved in the breakdown of monoamines . These interactions affect metabolic flux and metabolite levels, leading to changes in neurotransmitter concentrations and signaling.
Transport and Distribution
The transport and distribution of 1-Benzyl-4-(dimethylamino)piperidine within cells and tissues involve various transporters and binding proteins. The compound is transported across cell membranes by monoamine transporters, which facilitate its uptake into neurons . Once inside the cells, 1-Benzyl-4-(dimethylamino)piperidine can accumulate in specific tissues, particularly those rich in monoamine transporters, such as the brain.
Subcellular Localization
The subcellular localization of 1-Benzyl-4-(dimethylamino)piperidine is primarily within the synaptic vesicles of neurons. The compound is taken up by monoamine transporters and stored in synaptic vesicles, where it can be released upon neuronal stimulation . This localization is crucial for its activity, as it allows 1-Benzyl-4-(dimethylamino)piperidine to modulate neurotransmitter release and signaling effectively.
Eigenschaften
IUPAC Name |
1-benzyl-N,N-dimethylpiperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-15(2)14-8-10-16(11-9-14)12-13-6-4-3-5-7-13/h3-7,14H,8-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBVYWDMYARWZRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCN(CC1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90328982 | |
| Record name | 1-Benzyl-4-(dimethylamino)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90328982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
64168-08-7 | |
| Record name | 1-Benzyl-4-(dimethylamino)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90328982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

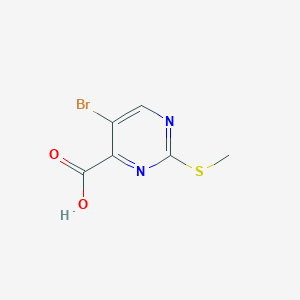
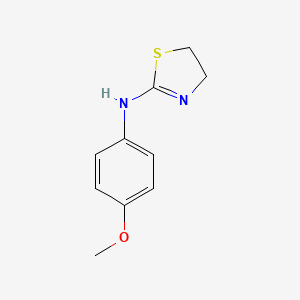
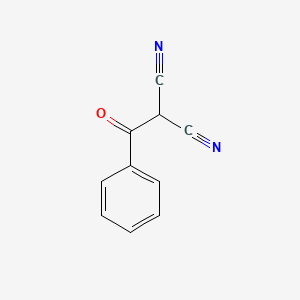
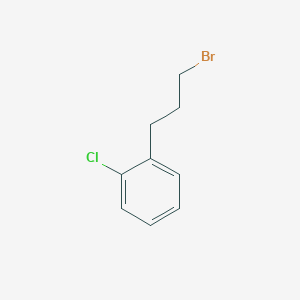
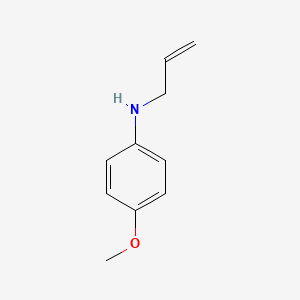
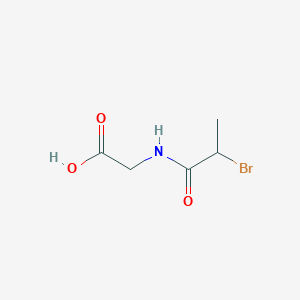
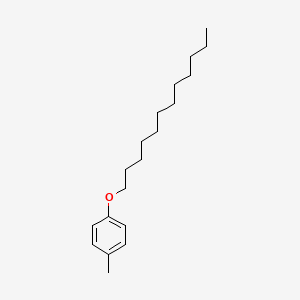
![2-Amino-3-[(2-pyridin-2-ylethyl)thio]propanoic acid](/img/structure/B1267798.png)
![2-[(3-Chloro-2-methylphenyl)carbamoyl]benzoic acid](/img/structure/B1267803.png)
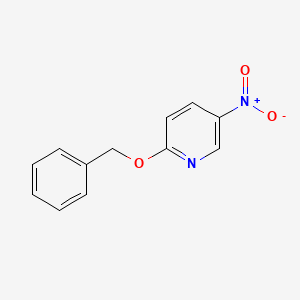
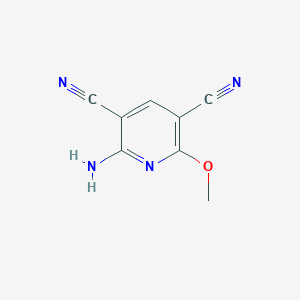
![4,4'-[1,4-Dioxane-2,5-diylbis(methylene)]bis(morpholine)](/img/structure/B1267811.png)
